molecular formula C6H6O3 B046300 Furyl hydroxymethyl ketone CAS No. 17678-19-2

Furyl hydroxymethyl ketone

Cat. No. B046300
CAS RN: 17678-19-2
M. Wt: 126.11 g/mol
InChI Key: RSZZMVPSHLKFQY-UHFFFAOYSA-N
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Description

Furyl hydroxymethyl ketone, also known as FHK, is a chemical compound that is widely used in scientific research. FHK is a colorless liquid with a pungent odor, and it has a boiling point of 118 °C and a melting point of -12 °C. It is a highly reactive compound that can be used in a wide range of applications.

Scientific Research Applications

  • Synthesis of Compounds : FHMK is used in the synthesis of various compounds, including 1,2,4-dinitrophenylhydrazone, 4-(2-Furyl)-1-phenyl-3-buten-2-one, and α-dioxo-α (Midorikawa, 1954). It also aids in the isolation of 4-(2-furyl)-3-methyl-3-buten-2-one and 1-(2-furyl)-1-penten-3-one (Midorikawa, 1954), and in the synthesis of β-hydroxy-α-amino acids (Merino et al., 1998).

  • Reactions with Other Ketones : FHMK can react with methyl ethyl ketone to produce 4-(2-furyl)-3-methyl-4-butanol-2-one and furfurylidene ketone (Midorikawa, 1953).

  • Hydrodeoxygenation in Bio-oil : FHMK plays a role in the hydrodeoxygenation of 2-furyl methyl ketone over iron phosphide catalysts, which reform C6 compounds into C7 compounds with higher octane ratings, a process relevant in biofuel research (Ly et al., 2017).

  • Photochemistry : In flow photochemistry, the cyclization of 2-furyl vinyl ketones is important for producing furan-fused cyclopentanones, significant in studying biologically active natural products like nakadomarin A (Ashley et al., 2018).

  • Gamma-radiolysis : The gamma-radiolysis of furyl ketones in 2-propanol leads to the formation of various derivatives, offering insights into radiolytic processes (Torres et al., 1984).

  • Biomass Conversion : Acid-catalysed conversion of biomass, specifically cellulose, into valuable products like FHMK and furfural is promising for creating renewable replacements for petrochemical products (Bodachivskyi et al., 2019).

  • Asymmetric Synthesis and Catalysis : FHMK is involved in the highly enantioselective synthesis of compounds, which is important in producing bioactive substances with high purity (Zhou et al., 2010), and in the formation of furyl ketone-formaldehyde oligomers (Vinoslavskii et al., 1975).

  • Thermal Degradation Studies : The thermal degradation of agar, which produces FHMK, has been studied for its toxicity implications (Ouyang et al., 2018).

Future Directions

Furyl hydroxymethyl ketone is widely used in organic synthesis and can be used to synthesize organic dyes and pharmaceutical intermediates, such as bioactive molecules and chemical reagents . As such, its future directions are likely to continue to involve its use in various areas of organic synthesis.

properties

IUPAC Name

1-(furan-2-yl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZZMVPSHLKFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938853
Record name 1-(Furan-2-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17678-19-2
Record name 2-Furyl hydroxymethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Furan-2-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FURYL HYDROXYMETHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7H4P11RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Furyl hydroxymethyl ketone formed from cellulose?

A1: this compound is a significant product in the acid-catalyzed degradation of cellulose. Research has shown that cellulose can be directly converted into this compound using concentrated zinc chloride solution as both a solvent and a catalyst under microwave irradiation []. The yield of this compound is influenced by factors such as temperature, reaction time, zinc chloride concentration, cellulose content, and microwave power [, ].

Q2: What is the role of this compound in analyzing the degradation of cotton cellulose?

A2: this compound serves as a valuable indicator in studying the pyrolysis of cotton cellulose treated with flame retardants. Research suggests that the presence of phosphorus-containing flame retardants during pyrolysis influences the relative amounts of various volatile compounds, including this compound, released from cotton cellulose [, ]. Analyzing the changes in this compound levels provides insights into the effectiveness and mechanisms of different flame retardants.

Q3: What are the analytical methods used to detect and quantify this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for the identification and quantification of this compound in various matrices. For instance, GC-MS analysis effectively identified this compound in whey powder subjected to accelerated browning []. Similarly, researchers utilized GC-TOFMS to analyze off-flavor chemicals in beer, successfully detecting and quantifying this compound alongside other compounds [].

Q4: What is the significance of this compound in understanding the composition of natural products?

A4: this compound is found in various natural products, and its presence provides valuable insights into their chemical composition and potential bioactivity. For example, GC-MS analysis revealed this compound as one of the constituents in the Ayurvedic medicine "Ashokarishtam" []. Similarly, the fruit extract of Plinia cauliflora, known for its ethnobotanical applications, was found to contain this compound among its top 15 most abundant compounds [].

Q5: Does the presence of this compound in Plinia cauliflora extract contribute to its biological activity?

A5: While this compound itself has not been directly linked to the observed biological activities of Plinia cauliflora extract, the extract, containing this compound as one of the major compounds, demonstrated inhibition activity against the Klebsiella pneumoniae single-stranded DNA-binding protein (KpSSB) []. Further research is needed to elucidate the specific contribution of this compound to this activity.

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